

Measuring Cellular Immune Response to Sj26: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SJ26

Cat. No.: B15544638

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Introduction

These application notes provide a comprehensive guide to measuring the cellular immune response to **Sj26**, a glutathione S-transferase antigen from *Schistosoma japonicum* with potential as a vaccine candidate. A robust evaluation of the cellular immune response is critical for understanding the mechanism of protection and for the development of effective **Sj26**-based immunotherapies. The protocols outlined below are designed to provide detailed, step-by-step methodologies for key assays, along with data presentation guidelines and visual representations of experimental workflows and biological pathways.

Recent studies have demonstrated that dendritic cells transfected with the **Sj26** gene can induce a predominant Th1-type immune response, which is crucial for protection against *S. japonicum* infection.^[1] This response is characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN- γ) and the proliferation of specific T-cell populations. The following protocols are designed to quantify these key parameters of the cellular immune response to **Sj26**.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different experimental groups.

Table 1: Cytokine Production in Response to **Sj26** Stimulation

Experimental Group	Stimulant	IFN- γ (pg/mL)	IL-4 (pg/mL)	IL-2 (pg/mL)	TNF- α (pg/mL)
Sj26 Vaccine	Sj26 Protein				
ConA					
Media Control					
Adjuvant Control	Sj26 Protein				
ConA					
Media Control					
Naïve Control	Sj26 Protein				
ConA					
Media Control					

Table 2: T-Cell Proliferation in Response to **Sj26**

Experimental Group	Stimulant	Stimulation Index (SI)	% Proliferating Cells
Sj26 Vaccine	Sj26 Protein		
ConA			
Media Control			
Adjuvant Control	Sj26 Protein		
ConA			
Media Control			
Naïve Control	Sj26 Protein		
ConA			
Media Control			

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN- γ

This protocol details the measurement of the number of IFN- γ -secreting cells in response to **Sj26** stimulation.

Materials:

- PVDF-bottom 96-well plates
- Anti-human/mouse IFN- γ capture antibody
- Biotinylated anti-human/mouse IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- BCIP/NBT or AEC substrate
- Recombinant **Sj26** protein

- Concanavalin A (ConA) as a positive control
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

Procedure:

- Plate Coating: Coat the ELISpot plate with anti-IFN- γ capture antibody overnight at 4°C.
- Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
- Cell Plating: Add 2×10^5 PBMCs or splenocytes per well.
- Stimulation: Add **Sj26** protein (e.g., 10 $\mu\text{g/mL}$), ConA (positive control, 5 $\mu\text{g/mL}$), or media (negative control) to the respective wells.
- Incubation: Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection: Lyse the cells, wash the plate, and add the biotinylated anti-IFN- γ detection antibody. Incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
- Development: Wash and add the substrate. Stop the reaction when distinct spots emerge.
- Analysis: Count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T-cell subsets.

Materials:

- Recombinant **Sj26** protein
- Brefeldin A and Monensin (protein transport inhibitors)
- Fluorescently-conjugated antibodies against surface markers (CD3, CD4, CD8) and intracellular cytokines (IFN- γ , TNF- α , IL-2)
- Fixation/Permeabilization buffer
- FACS tubes
- Flow cytometer

Procedure:

- **Cell Stimulation:** In FACS tubes, stimulate $1-2 \times 10^6$ PBMCs or splenocytes with **Sj26** protein (10 $\mu\text{g/mL}$), a positive control (e.g., PMA/Ionomycin), or media for 6 hours at 37°C. Add Brefeldin A and Monensin for the last 4 hours of incubation.
- **Surface Staining:** Wash the cells and stain with antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.
- **Fixation and Permeabilization:** Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- **Intracellular Staining:** Stain with antibodies against IFN- γ , TNF- α , and IL-2 for 30 minutes at 4°C in the dark.
- **Acquisition:** Wash the cells and acquire the data on a flow cytometer.
- **Analysis:** Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell gates.

T-Cell Proliferation Assay (CFSE-based)

This protocol measures the proliferation of T-cells in response to **Sj26** stimulation.

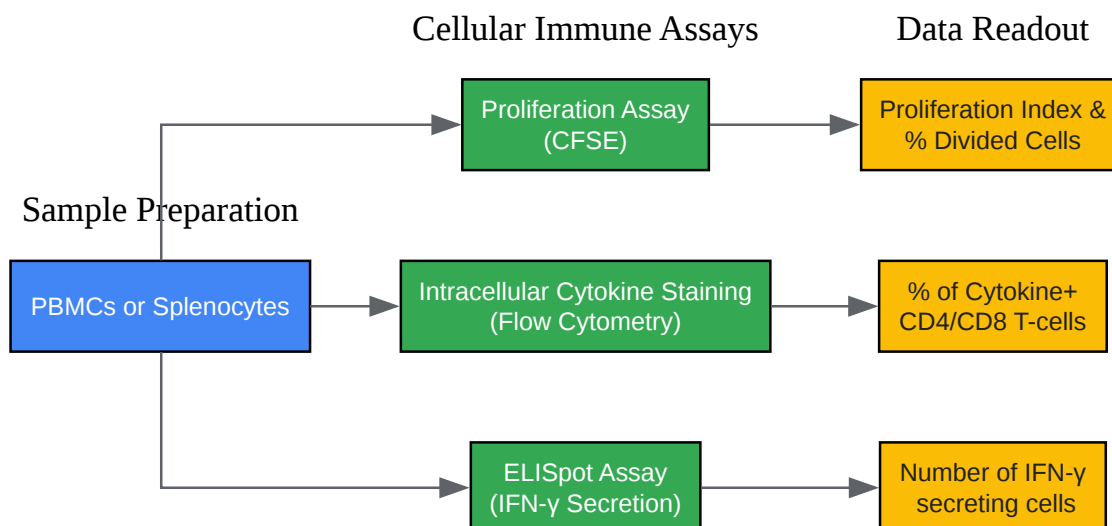
Materials:

- Carboxyfluorescein succinimidyl ester (CFSE)
- Recombinant **Sj26** protein
- ConA
- Complete RPMI-1640 medium
- 96-well round-bottom plates
- Flow cytometer

Procedure:

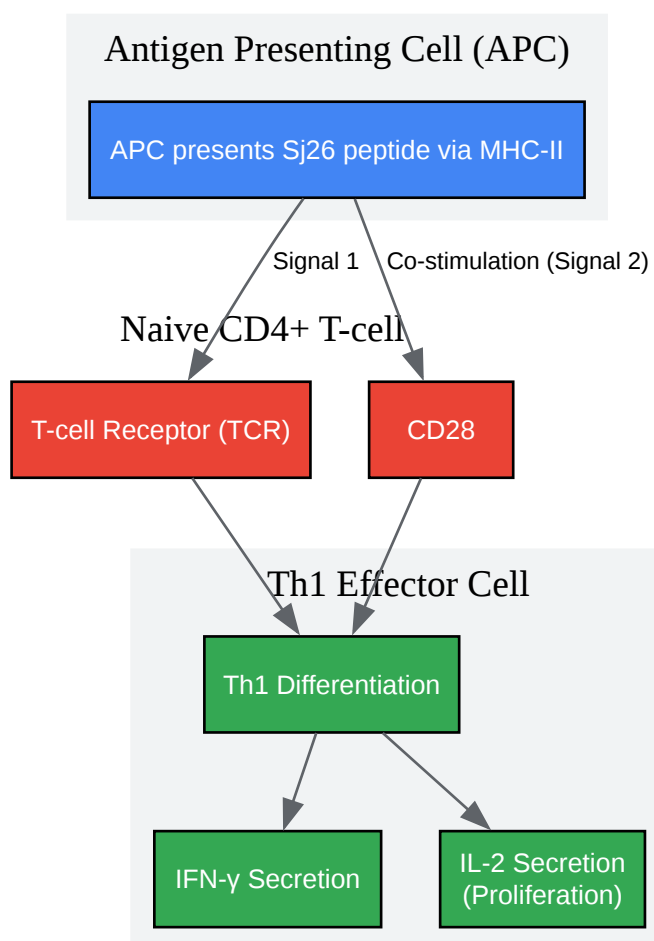
- **CFSE Labeling:** Resuspend PBMCs or splenocytes at 1×10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 μ M and incubate for 10 minutes at 37°C. Quench the reaction with cold complete medium.
- **Cell Plating:** Wash the cells and plate 2×10^5 cells per well in a 96-well plate.
- **Stimulation:** Add **Sj26** protein (10 μ g/mL), ConA (5 μ g/mL), or media to the wells.
- **Incubation:** Incubate for 5-7 days at 37°C in a 5% CO₂ incubator.
- **Staining (Optional):** Cells can be stained with antibodies against surface markers (CD4, CD8) to identify proliferating subsets.
- **Acquisition:** Acquire the cells on a flow cytometer.
- **Analysis:** Analyze the CFSE dilution profile. Each peak of decreasing fluorescence intensity represents a cell division. Calculate the percentage of divided cells and the proliferation index.

Visualizations



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Caption: Experimental workflow for measuring the cellular immune response to **Sj26**.



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References

- 1. [Studies on mechanism of protective immunity against infection of *Schistosoma japonicum* induced by Sj26 gene transfected dendritic cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
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